N-(3,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide, commonly known as DPH-I, is a synthetic compound with potential applications in scientific research. It is a member of the isoxazolecarboxamide family, which has been shown to have various biological activities. DPH-I has been the subject of several studies due to its potential therapeutic effects.
Mechanism of Action
The mechanism of action of DPH-I is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the development of neurodegenerative diseases. DPH-I has been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition can lead to an increase in the levels of these neurotransmitters, which can have neuroprotective effects.
Biochemical and Physiological Effects
DPH-I has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative damage. DPH-I has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, DPH-I has been shown to have analgesic properties, which can reduce pain.
Advantages and Limitations for Lab Experiments
DPH-I has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It also has a well-defined chemical structure, which allows for accurate characterization and analysis. However, one limitation of DPH-I is that it has not been extensively studied in vivo, which means that its effects in living organisms are not well understood.
Future Directions
There are several future directions for the study of DPH-I. One area of research could be the development of more potent and selective inhibitors of monoamine oxidase. Another area of research could be the investigation of the neuroprotective effects of DPH-I in vivo, using animal models of neurodegenerative diseases. Additionally, the anti-inflammatory and analgesic properties of DPH-I could be further studied in the context of inflammatory and pain-related diseases.
Synthesis Methods
DPH-I can be synthesized using a multistep process that involves the reaction of 3,4-dimethoxybenzaldehyde with 2-hydroxybenzaldehyde in the presence of a base. The resulting product is then reacted with isoxazole-5-carboxylic acid and an appropriate coupling agent to yield DPH-I. The synthesis of DPH-I has been optimized to improve yield and purity.
Scientific Research Applications
DPH-I has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to have neuroprotective effects, which can be attributed to its ability to inhibit the activity of certain enzymes that are involved in neurodegenerative diseases. DPH-I has also been shown to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-23-15-8-7-11(9-17(15)24-2)19-18(22)13-10-16(25-20-13)12-5-3-4-6-14(12)21/h3-10,21H,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIACFYLJTSDZMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dimethoxyphenyl)-5-(2-hydroxyphenyl)-1,2-oxazole-3-carboxamide |
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